molecular formula C20H20N2O2 B5492601 2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol

2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol

Cat. No. B5492601
M. Wt: 320.4 g/mol
InChI Key: PZLJBWHKSQODOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned contains an indenyl group, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an imidazole group, which is a five-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as LC–QTOF-MS . The structure of the indenyl and imidazole groups can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the molecular weight of the indenyl group is 160.2124 .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. Imidazole compounds have a broad range of chemical and biological properties and are used in the development of new drugs .

properties

IUPAC Name

2-[2-[1-(2,3-dihydro-1H-inden-5-yl)imidazol-2-yl]phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-12-13-24-19-7-2-1-6-18(19)20-21-10-11-22(20)17-9-8-15-4-3-5-16(15)14-17/h1-2,6-11,14,23H,3-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLJBWHKSQODOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C=CN=C3C4=CC=CC=C4OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol

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